molecular formula C11H12INO2 B7936951 (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol

(3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol

Cat. No.: B7936951
M. Wt: 317.12 g/mol
InChI Key: OASJVXKKMPRQDI-JTQLQIEISA-N
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Description

Significance of Pyrrolidine-Based Scaffolds in Contemporary Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic and medicinal chemistry. chemsrc.comnih.gov Its prevalence is a testament to the unique structural and chemical properties it imparts to a molecule. Unlike flat aromatic systems, the pyrrolidine scaffold is inherently three-dimensional due to its sp³-hybridized carbon atoms and a non-planar ring structure, a feature that allows for a more comprehensive exploration of chemical space when designing molecules to interact with biological targets. chemsrc.comresearchgate.net This three-dimensionality is a significant advantage in drug design, where molecular shape is critical for binding to the enantioselective and complex surfaces of proteins. chemsrc.comsigmaaldrich.com

The pyrrolidine nucleus is a privileged scaffold found in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and in the structures of essential amino acids such as proline and hydroxyproline. researchgate.netgoogle.com Its significance is further highlighted by its incorporation into numerous FDA-approved drugs, where it can improve physicochemical properties like water solubility. molport.com In 2014, it was ranked as the most common non-aromatic five-membered nitrogen heterocycle in pharmaceuticals. molport.com Beyond its role as a structural component of bioactive molecules, the pyrrolidine framework is widely employed in synthesis as a chiral auxiliary, an organocatalyst, and as a ligand for transition metals, controlling stereochemistry in asymmetric reactions. chemsrc.com

Strategic Importance of Iodinated Aromatic Moieties in Advanced Chemical Methodologies

Aryl iodides, or iodinated aromatic moieties, are exceptionally valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. nih.gov The iodine atom is an excellent leaving group, making the C-I bond highly susceptible to cleavage and replacement. This reactivity is harnessed in a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures from simpler precursors. nih.govnih.gov

Prominent examples of these transformations include the Suzuki-Miyaura, Sonogashira, and Heck reactions, which forge new carbon-carbon bonds, and the Buchwald-Hartwig amination for creating carbon-nitrogen bonds. nih.govnih.gov In these reactions, the C-I bond is the most reactive among the common aryl halides (I > Br > Cl), often allowing for selective reactions under milder conditions. nih.gov This strategic reactivity enables chemists to introduce a wide variety of substituents onto the aromatic ring. Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.gov The utility of iodinated compounds also extends to nuclear medicine, where radioactive iodine isotopes are used to label biomolecules for imaging and therapeutic purposes. nih.govepa.gov

Contextualization of (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol within Current Chemical Research Paradigms

This compound is a bifunctional molecule strategically designed as a versatile building block for complex molecule synthesis. It merges two high-value chemical motifs: the chiral (3S)-pyrrolidin-3-ol scaffold and the synthetically adaptable 3-iodobenzoyl group. The (3S)-pyrrolidin-3-ol portion provides a stereochemically defined, sp³-rich core, a feature increasingly sought after in drug discovery to enhance selectivity and improve pharmaceutical properties. nih.gov The importance of this specific chiral alcohol is underscored by its role as a key structural component in the synthesis of advanced therapeutic agents, such as the tropomyosin receptor kinase (TRK) inhibitor Larotrectinib. google.com

Simultaneously, the 3-iodobenzoyl moiety serves as a robust synthetic handle. The iodine atom on the aromatic ring is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the modular and efficient introduction of diverse chemical groups—such as alkyl, alkenyl, aryl, or heteroaryl fragments—at this position. A synthetic chemist can utilize this compound to first execute a carbon-carbon bond-forming reaction (e.g., a Suzuki coupling) at the iodo-position and subsequently use the hydroxyl group of the pyrrolidine ring for further elaboration, or vice versa. This strategic combination of a chiral, non-planar scaffold with a versatile coupling partner makes this compound a valuable intermediate for constructing libraries of complex, three-dimensional molecules for screening in drug discovery and materials science programs.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1567994-63-1 chemsrc.com
Molecular Formula C₁₁H₁₂INO chemsrc.com
Molecular Weight 317.12 g/mol chemsrc.com

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula Role/Context
This compound C₁₁H₁₂INO Primary subject of the article; synthetic intermediate.
Pyrrolidine C₄H₉N Parent heterocyclic scaffold. researchgate.net
(3S)-Pyrrolidin-3-ol C₄H₉NO Chiral building block; precursor to the main compound. google.comnih.gov
3-Iodobenzoyl chloride C₇H₄ClIO Acylating agent; precursor to the main compound. sigmaaldrich.com
Larotrectinib C₂₁H₂₂F₂N₆O₂ FDA-approved drug containing a pyrrolidine moiety. google.com
Nicotine C₁₀H₁₄N₂ Natural product containing a pyrrolidine ring. researchgate.net
Hygrine C₈H₁₅NO Natural product containing a pyrrolidine ring. google.com
Proline C₅H₉NO₂ Amino acid with a pyrrolidine ring. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJVXKKMPRQDI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s 1 3 Iodobenzoyl Pyrrolidin 3 Ol

Stereoselective Construction of the Pyrrolidin-3-ol Core

The pyrrolidine (B122466) ring is a privileged structural motif found in numerous natural products and pharmaceuticals. rsc.org The synthesis of the chiral (3S)-pyrrolidin-3-ol core is a critical step that dictates the stereochemistry of the final compound. Various synthetic methods have been developed to achieve this, ranging from asymmetric approaches to cyclization reactions.

Asymmetric Synthetic Approaches to the (3S)-Pyrrolidin-3-ol Stereoisomer

The direct synthesis of the enantiomerically pure (3S)-pyrrolidin-3-ol is a key focus in organic synthesis. These methods can be broadly categorized into two main approaches: those that utilize a chiral pool and those that employ asymmetric catalysis.

Chiral Pool Synthesis: A common strategy involves starting from readily available and inexpensive chiral molecules, such as amino acids. For instance, (R)-aspartic acid and natural malic acid have been utilized as chiral precursors for the synthesis of chiral 3-hydroxypyrrolidine derivatives. nih.govgoogle.com These methods leverage the inherent stereochemistry of the starting material to construct the desired (3S)-pyrrolidin-3-ol core through a series of chemical transformations.

Asymmetric Catalysis: This approach involves the use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. Recent advancements have focused on the development of organocatalysts and metal-based catalysts for asymmetric reactions. nih.govmetu.edu.tr For example, asymmetric [3+2] cycloaddition reactions of azomethine ylides, promoted by chiral catalysts, can provide enantiomerically enriched pyrrolidines. rsc.org These methods offer the advantage of generating the desired stereoisomer with high efficiency and enantiomeric purity. nih.gov

A scalable and safe process for producing pure (3S)-pyrrolidin-3-ol and its hydrochloride salt is crucial for its application in pharmaceutical synthesis, such as in the preparation of Larotrectinib. google.com This highlights the industrial importance of efficient asymmetric syntheses.

Radical Cyclization Pathways for Pyrrolidinol Ring Formation

Radical cyclizations offer a powerful tool for the construction of five-membered heterocyclic rings like pyrrolidine. mdpi.comnih.gov These reactions typically involve the intramolecular addition of a radical to an unsaturated bond.

In the context of pyrrolidin-3-ol synthesis, a common approach involves the 5-exo-trig cyclization of an aminyl or carbon-centered radical onto an alkene or carbonyl group. mdpi.comnsf.govacs.org For instance, the tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals has been explored for the construction of substituted pyrrolidin-3-ols. mdpi.com This method, however, can result in a mixture of cis and trans isomers. mdpi.comresearchgate.net

More recent developments have focused on iminyl radical cyclizations, which can be initiated by microwave irradiation or photoredox catalysis. nsf.gov These methods have shown broad scope and, in some cases, high diastereoselectivity. nsf.gov The intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has also been successfully employed for the synthesis of fused pyrrole-containing heterocycles. nih.gov

Radical Cyclization Approach Precursor Type Key Features
Tin-mediated cyclization5-phenylseleno-3-aza-pentanalsCan produce mixtures of stereoisomers. mdpi.comresearchgate.net
Iminyl radical cyclizationO-phenyloximes tethered to alkenesCan be initiated by microwave or photoredox catalysis; can be highly diastereoselective. nsf.gov
Free-radical intramolecular cyclizationo-bromophenyl-substituted pyrrolylpyridinium saltsUseful for synthesizing fused pyrrole (B145914) systems. nih.gov

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Pyrrolidine Frameworks

The 1,3-dipolar cycloaddition is a highly efficient and stereospecific method for constructing five-membered heterocycles, including the pyrrolidine ring. nih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govwikipedia.orgacs.org

Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, including the ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.govacs.org The subsequent cycloaddition with an alkene allows for the direct formation of the pyrrolidine ring with control over up to four new stereogenic centers. nih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a powerful strategy for the enantioselective synthesis of pyrrolidines. rsc.org The use of chiral metal catalysts or organocatalysts can direct the stereochemical outcome of the reaction, providing access to specific stereoisomers. rsc.orgacs.org The versatility of this method allows for the synthesis of a wide range of structurally diverse and densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgmdpi.comcapes.gov.br

Annulation and Ring-Closing Methodologies for Pyrrolidine Core Formation

Annulation and ring-closing strategies represent another important class of reactions for the synthesis of the pyrrolidine core. rsc.org These methods involve the formation of the cyclic structure from an acyclic precursor through intramolecular bond formation.

Annulation Reactions: These strategies involve the coupling of two or more fragments to construct the pyrrolidine ring in a single step. For example, divergent intermolecular coupling strategies have been developed to access N-heterocycles like pyrrolidines directly from olefins. nih.govrsc.org These annulations often proceed through a radical-to-polar mechanistic switch, allowing for tunable access to different heterocyclic cores. nih.govrsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for the synthesis of unsaturated rings, including those found in pyrrolidine derivatives. wikipedia.org This reaction utilizes ruthenium-based catalysts, such as Grubbs catalysts, to facilitate the intramolecular metathesis of a diene, leading to the formation of a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org RCM has been successfully applied to the synthesis of various N-heterocycles, including pyrrolines, which can be subsequently reduced to form the saturated pyrrolidine ring. organic-chemistry.orgmdpi.com The reaction is valued for its functional group tolerance and its ability to form a wide range of ring sizes. wikipedia.orgdrughunter.com Acid-mediated RCM has also been shown to be a powerful tool in the synthesis of complex molecules. nih.gov

Methodology Key Features Catalyst/Reagent
AnnulationDirect formation of the ring from olefins. nih.govrsc.orgVaries, can involve radical initiators or polar reagents. nih.govrsc.org
Ring-Closing Metathesis (RCM)Forms a cyclic alkene from a diene precursor. wikipedia.orgGrubbs catalysts, Hoveyda-Grubbs catalysts. nih.gov

Convergent and Linear Strategies for the Installation of the 3-Iodobenzoyl Moiety

Once the chiral (3S)-pyrrolidin-3-ol core is obtained, the final step in the synthesis of (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol is the introduction of the 3-iodobenzoyl group. This is typically achieved through an acylation reaction at the nitrogen atom of the pyrrolidine ring.

Acylation Strategies at the Pyrrolidine Nitrogen Atom

The acylation of the secondary amine of the pyrrolidin-3-ol core is a straightforward and common transformation. This reaction involves the formation of an amide bond between the pyrrolidine nitrogen and the carbonyl carbon of a 3-iodobenzoyl derivative.

The most common method for this acylation is the reaction of (3S)-pyrrolidin-3-ol with 3-iodobenzoyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This method is generally high-yielding and proceeds under mild conditions.

Alternatively, other activated derivatives of 3-iodobenzoic acid, such as an ester or an anhydride (B1165640), can be used. Coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the amide bond formation between (3S)-pyrrolidin-3-ol and 3-iodobenzoic acid.

The choice of acylation strategy may depend on the scale of the reaction and the desired purity of the final product. For large-scale synthesis, the use of the acid chloride is often preferred due to its high reactivity and the ease of removal of byproducts.

Strategies for Introducing the Iodinated Aromatic Ring

A crucial step in synthesizing this compound is the introduction of the 3-iodobenzoyl group. The most common method is the acylation of (3S)-pyrrolidin-3-ol with a derivative of 3-iodobenzoic acid. mdpi.comorganic-chemistry.orgmedchemexpress.comsigmaaldrich.combldpharm.comnih.gov

Several approaches can be employed for this transformation:

Using 3-Iodobenzoyl Chloride: This method involves the reaction of (3S)-pyrrolidin-3-ol with 3-iodobenzoyl chloride in the presence of a base like triethylamine. This is a straightforward and rapid method.

Peptide Coupling Reagents: Alternatively, 3-iodobenzoic acid can be directly coupled with (3S)-pyrrolidin-3-ol using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of the amide bond under milder conditions.

In-situ Activation: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can be used to activate the 3-iodobenzoic acid in the reaction mixture, leading to high yields.

Coupling ReagentDescription
3-Iodobenzoyl chlorideA reactive acylating agent for the direct introduction of the 3-iodobenzoyl group. wikipedia.org
EDC/HOBtA common peptide coupling system for amide bond formation from a carboxylic acid and an amine.
PyBOPA phosphonium-based coupling reagent that promotes efficient amide bond formation.

Enabling Technologies and Process Intensification in this compound Synthesis

Modern synthetic chemistry is increasingly adopting enabling technologies to enhance efficiency, safety, and scalability. nih.govresearchgate.net These technologies are highly relevant to the synthesis of this compound. numberanalytics.compharmaceutical-technology.com

Key enabling technologies include:

Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate the amide bond formation step, often reducing reaction times from hours to minutes and improving yields. nih.govnumberanalytics.comrsc.orgmdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better product consistency and enhanced safety, particularly for large-scale production. pharmafeatures.compharmasalmanac.com This approach minimizes the volume of hazardous materials at any given time, reducing risks. pharmasalmanac.comcetjournal.it

Solid-Supported Reagents: Using reagents or scavengers immobilized on a solid support can simplify the purification process, often allowing for product isolation by simple filtration.

TechnologyApplicationAdvantages
Microwave SynthesisAccelerating the coupling reaction.Faster reaction times, potentially higher yields. numberanalytics.commdpi.com
Flow ChemistryContinuous manufacturing.Improved safety, consistency, and scalability. pharmafeatures.compharmasalmanac.com
Solid-Supported ReagentsSimplified purification.Easier work-up, reduced need for chromatography.

Principles of Green Chemistry and Sustainability in Synthetic Design

The principles of green chemistry are essential for developing sustainable synthetic routes for pharmaceuticals. acs.orgpharmafeatures.comnih.gov These principles aim to minimize the environmental impact of chemical processes. nih.govrsc.orgnih.govjocpr.com

Application of green chemistry in the synthesis of this compound includes:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Direct amide formation, which produces only water as a byproduct, is a good example.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ethanol (B145695) or even water. mdpi.compharmafeatures.com

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste.

Energy Efficiency: Utilizing technologies like microwave synthesis or flow chemistry to reduce energy consumption. jocpr.com

Renewable Feedstocks: Ideally, the starting materials should be derived from renewable sources. rsc.orgjocpr.com While challenging for some intermediates, research into bio-based syntheses is ongoing. rsc.orgjocpr.com

Green Chemistry PrincipleImplementation Example
Atom EconomyChoosing a direct amidation route over one that uses a coupling reagent that generates significant waste.
Safer SolventsUsing ethanol as a reaction solvent instead of chlorinated hydrocarbons. mdpi.compharmafeatures.com
Energy EfficiencyEmploying microwave-assisted synthesis to shorten reaction times and reduce energy use. jocpr.com

Chemical Reactivity and Mechanistic Investigations of 3s 1 3 Iodobenzoyl Pyrrolidin 3 Ol

Reactivity Profiles of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring system, a common scaffold in many biologically active compounds, offers several sites for chemical modification in (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol. The primary points of reactivity are the hydroxyl group at the C3 stereocenter and the endocyclic nitrogen atom, which exists as a stable amide.

Transformations Involving the Hydroxyl Group at the 3-Position

The secondary hydroxyl group at the C3 position is a key site for functionalization. Its transformation can lead to the introduction of new functionalities and can also proceed with inversion of stereochemistry, providing access to the corresponding (3R) diastereomer.

One of the most powerful methods for the transformation of alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of the hydroxyl group into a wide array of other functional groups, including esters, ethers, and azides, by reacting the alcohol with a suitable nucleophile in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org A crucial feature of the Mitsunobu reaction is that it proceeds with a clean inversion of the stereochemical configuration at the alcohol-bearing carbon. nih.gov This Sₙ2-type mechanism makes it an invaluable tool for inverting the stereocenter at C3 of the pyrrolidine ring. acsgcipr.org For instance, reaction with a carboxylic acid (e.g., p-nitrobenzoic acid) would yield the corresponding ester with the (3R) configuration. nih.gov Subsequent hydrolysis of the ester would then provide access to (3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol.

The following table summarizes representative Mitsunobu reactions on N-acyl-3-hydroxypyrrolidine systems, illustrating the versatility of this transformation.

Table 1: Representative Mitsunobu Transformations of N-Acyl-3-hydroxypyrrolidine Derivatives

Nucleophile Reagents Product Functional Group Stereochemistry Reference
Phthalimide PPh₃, DEAD Phthalimido Inversion organic-chemistry.org
Hydrogen Azide (HN₃) PPh₃, DIAD Azido Inversion organic-chemistry.org
p-Nitrobenzoic Acid PPh₃, DIAD p-Nitrobenzoate Ester Inversion nih.gov
Thioacetic Acid PPh₃, DEAD Thioacetate Inversion researchgate.net

Reactions at the Endocyclic Nitrogen Atom

The endocyclic nitrogen in this compound is part of a tertiary amide. Amide bonds are generally robust and resistant to cleavage. However, they can be reduced using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. masterorganicchemistry.comharvard.edu Treatment of this compound with LiAlH₄ would be expected to reduce the benzoyl amide to the corresponding N-benzyl derivative, yielding (3S)-1-(3-iodobenzyl)pyrrolidin-3-ol. harvard.edu This transformation converts the electron-withdrawing benzoyl group into a less electron-withdrawing benzyl (B1604629) group, significantly altering the electronic properties of the nitrogen atom. Unlike LiAlH₄, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce amides. libretexts.org

Table 2: Reduction of N-Benzoylpyrrolidine Derivatives

Substrate Reducing Agent Solvent Product Reference
N-Benzoylpyrrolidine LiAlH₄ THF / Ether N-Benzylpyrrolidine harvard.edursc.org
N-Benzoylpyrrolidine BH₃•THF THF N-Benzylpyrrolidine harvard.edu

Transformations and Functionalizations of the 3-Iodobenzoyl Substituent

The 3-iodobenzoyl moiety is a versatile platform for synthetic elaboration, primarily due to the presence of the aryl iodide. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metals, making it an excellent substrate for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The aryl iodide of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. wikipedia.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.orgwikipedia.org Reacting this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) would yield the corresponding 3-(alkynyl)benzoyl derivative. organic-chemistry.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides and proceeds under mild conditions. wikipedia.org

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would be catalyzed by a palladium(0) source in the presence of a base (e.g., triethylamine or sodium acetate). wikipedia.orglibretexts.org This would result in the formation of a new carbon-carbon bond at the 3-position of the benzoyl ring, leading to a stilbene-like or cinnamate-like derivative, respectively. nih.govresearchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

Reaction Type Coupling Partner Catalyst System Base Product Type Reference
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Diphenylacetylene derivative researchgate.netnih.gov
Sonogashira 1-Heptyne Pd(PPh₃)₄, CuI i-Pr₂NH Aryl-alkyl alkyne organic-chemistry.org
Heck Styrene Pd(OAc)₂ Et₃N Stilbene derivative wikipedia.org
Heck n-Butyl acrylate Pd(OAc)₂ Et₃N Cinnamate derivative researchgate.netnih.gov

Oxidative Functionalization of the Aryl Iodide Moiety

Beyond cross-coupling, the aryl iodide can be directly functionalized through oxidation to a hypervalent iodine species. wikipedia.orgumich.edu Aryl iodides can be oxidized to λ³-iodanes, such as (diacetoxyiodo)arenes (ArI(OAc)₂) or λ⁵-iodanes (iodoxyarenes, ArIO₂), using appropriate oxidizing agents like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov These hypervalent iodine compounds are themselves valuable reagents in organic synthesis, capable of acting as oxidants or as electrophilic group transfer agents. nih.gov

For example, oxidizing the 3-iodobenzoyl moiety of the title compound would generate a hypervalent iodine reagent in situ or as an isolable intermediate. This new functionality could then be used to mediate a variety of transformations, such as the α-functionalization of ketones or oxidative cyclizations of suitably positioned nucleophiles within the same or another molecule. organic-chemistry.orgnih.gov The development of chiral hypervalent iodine reagents for asymmetric synthesis is an area of active research, and the chiral pyrrolidine backbone of the title compound could potentially serve as a chiral auxiliary in such applications. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways

There is a lack of specific studies on the electrophilic and nucleophilic aromatic substitution reactions of this compound. The electron-withdrawing nature of the benzoyl group would typically deactivate the aromatic ring towards electrophilic substitution, while the iodo-substituent could potentially be replaced via nucleophilic aromatic substitution under specific conditions, though no documented examples for this compound are available.

Generation and Reactivity of Aryl Radicals and Cations from Iodinated Precursors

The carbon-iodine bond in this compound could theoretically be cleaved to generate aryl radicals or cations. These reactive species are valuable in forming new carbon-carbon or carbon-heteroatom bonds. However, research detailing the specific conditions for their generation from this precursor and their subsequent reactivity patterns has not been reported.

Elucidation of Reaction Mechanisms and Intermediates

A thorough understanding of a compound's reactivity relies on detailed mechanistic studies. This includes kinetic and thermodynamic analyses, as well as the direct observation or trapping of transient intermediates.

Kinetic and Thermodynamic Studies of Key Transformations

No kinetic or thermodynamic data for transformations involving this compound have been published. Such studies are crucial for optimizing reaction conditions and understanding the feasibility of potential chemical processes.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are fundamental to elucidating reaction mechanisms. For this compound, there are no available reports on the isolation or spectroscopic observation of intermediates that may form during its reactions.

Investigation of Catalytic Cycles and Ligand Effects in Metal-Mediated Processes

Aryl iodides are common substrates in palladium-catalyzed reactions, and the efficiency and selectivity of these processes are often highly dependent on the ligands coordinated to the metal center. While general principles of catalytic cycles and ligand effects in such reactions are well-established, specific investigations applying these to this compound are absent from the literature.

Structural Analysis and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the various atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-iodobenzoyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The presence of the chiral center at the 3-position of the pyrrolidine ring and the restricted rotation around the amide bond can lead to complex splitting patterns and diastereotopic protons.

To definitively assign these signals, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the 3-iodobenzoyl group and the pyrrolidine ring, for instance, by observing a correlation between the carbonyl carbon and the protons on the nitrogen-adjacent carbons of the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on chemical shift predictions. Actual experimental values may vary.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine-H23.6 - 3.9 (m)45 - 48
Pyrrolidine-H34.5 - 4.7 (m)68 - 71
Pyrrolidine-H42.0 - 2.3 (m)33 - 36
Pyrrolidine-H53.5 - 3.8 (m)50 - 53
Benzoyl-H2'~7.8 (d)~135
Benzoyl-H4'~7.6 (d)~138
Benzoyl-H5'~7.2 (t)~129
Benzoyl-H6'~7.9 (s)~130
Benzoyl-C1'-~137
Benzoyl-C3'-~94
Carbonyl C=O-~168

The stereochemistry of the pyrrolidine ring is a critical feature of this compound. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can confirm the relative stereochemistry by detecting through-space interactions between protons that are in close proximity. For instance, NOE correlations between the proton at the chiral center (C3) and specific protons on the pyrrolidine ring can help to establish their spatial relationships and confirm the cis or trans orientation of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₂INO₂. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the iodine atom, would further corroborate the presence of this element in the molecule.

Table 2: Predicted HRMS Data for this compound (Note: This is a calculated data table. Actual experimental values may be subject to minor variations.)

IonCalculated m/z
[M+H]⁺332.9935
[M+Na]⁺354.9754

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the tertiary amide carbonyl (C=O) group, and the carbon-iodine (C-I) bond, as well as the C-H bonds of the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 3-iodobenzoyl moiety contains a chromophore that would exhibit characteristic absorption maxima in the UV region, which can be useful for quantitative analysis.

Table 3: Predicted IR and UV-Vis Data for this compound (Note: This is a hypothetical data table based on typical functional group frequencies and chromophore absorptions. Actual experimental values may vary.)

Spectroscopic TechniqueCharacteristic FeaturePredicted Wavenumber/Wavelength
IRO-H stretch (alcohol)3200-3600 cm⁻¹ (broad)
IRC=O stretch (amide)1630-1680 cm⁻¹
IRC-I stretch500-600 cm⁻¹
UV-Visπ → π* transitions (aromatic)~200-280 nm

Chiroptical Characterization Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Given the chiral nature of this compound, chiroptical methods are essential for confirming its enantiomeric purity and absolute configuration.

Optical Rotation: As a single enantiomer, a solution of this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property that can be used to assess the enantiomeric excess of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical environment of the chromophores in the molecule and can be used, often in conjunction with computational methods, to confirm the absolute configuration of the chiral center.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would definitively confirm the connectivity and stereochemistry of the molecule in the solid state.

Computational and Theoretical Investigations of 3s 1 3 Iodobenzoyl Pyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations would be instrumental in elucidating the electronic landscape of (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol. Key parameters that would be determined include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Other reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, could be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions. A hypothetical data table for such descriptors is presented below, illustrating the type of information that would be generated from DFT calculations.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

DescriptorHypothetical ValueUnitSignificance
HOMO Energy-6.5eVIndicates electron-donating ability
LUMO Energy-1.2eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3eVRelates to chemical stability and reactivity
Electronegativity (χ)3.85eVMeasures the power to attract electrons
Chemical Hardness (η)2.65eVResistance to change in electron distribution
Electrophilicity Index (ω)2.80eVPropensity to accept electrons

Note: The values in this table are purely illustrative and are not based on actual calculations for the specified compound.

Mapping Energetic Profiles of Key Reaction Pathways

Computational studies are invaluable for understanding the mechanisms and energetics of chemical reactions. For this compound, DFT could be used to map the potential energy surface for its synthesis or for reactions it might undergo. This involves calculating the energies of reactants, transition states, intermediates, and products.

Such an analysis would reveal the activation energies for different reaction steps, allowing for the identification of the rate-determining step and providing insights into the reaction kinetics. This information is crucial for optimizing reaction conditions and for predicting the feasibility of proposed chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Hypotheses

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations would be essential for exploring its conformational flexibility. The pyrrolidine (B122466) ring can adopt various puckered conformations, and the orientation of the 3-iodobenzoyl and hydroxyl substituents can vary. Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, if this compound is being investigated as a potential ligand for a biological target, MD simulations could be used to model its binding process. These simulations can provide insights into the key interactions between the ligand and the protein's active site, helping to generate and refine ligand-binding hypotheses.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies employ computational and statistical methods to analyze large datasets of chemical compounds and to develop models that predict their properties and activities.

Analysis of Structural Diversity and Scaffold Representativeness

In the context of a larger chemical library, cheminformatics tools could be used to assess the structural uniqueness of this compound. By comparing its molecular fingerprints and other descriptors to those of other compounds, its position within a given chemical space can be determined. This analysis helps in understanding the novelty of the scaffold and its potential to explore new areas of chemical and biological space.

Predictive Modeling for Chemical Space Exploration

QSPR models are mathematical equations that relate the chemical structure of a compound to a specific property of interest. If a dataset of related pyrrolidine derivatives with measured properties were available, a QSPR model could be developed. Such a model could then be used to predict the properties of new, unsynthesized compounds, including this compound. This predictive capability is a powerful tool for prioritizing synthetic targets and for exploring the vastness of chemical space in a more efficient manner.

A hypothetical QSPR model might take the form of the following equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where the descriptors are numerical representations of the molecule's structure and the coefficients (c) are determined by statistical regression.

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

The strategic deconstruction of a target molecule into simpler, commercially available starting materials is a cornerstone of modern organic synthesis, a process known as retrosynthetic analysis. For a molecule such as this compound, this process is guided by the identification of key chemical bonds that can be disconnected to reveal logical precursors. Increasingly, this endeavor is supported by computer-aided synthesis planning (CASP) tools, which employ sophisticated algorithms and vast reaction databases to propose and evaluate synthetic routes.

A primary retrosynthetic disconnection for this compound targets the amide bond, which is a common and reliable transformation in synthetic chemistry. This disconnection simplifies the molecule into two key synthons: the chiral pyrrolidinol core and the substituted benzoyl moiety.

Figure 1: Primary Retrosynthetic Disconnection of this compound

This primary disconnection is highly logical from a synthetic standpoint as the formation of an amide bond is a well-established and high-yielding reaction. This step would typically involve the coupling of (3S)-pyrrolidin-3-ol with an activated form of 3-iodobenzoic acid, such as an acid chloride or an activated ester, under standard amide coupling conditions.

Computer-aided synthesis planning programs would likely identify this amide bond as a high-priority disconnection. These programs analyze the target structure and, based on extensive libraries of known chemical reactions, recognize the amide as a synthetically accessible linkage. The algorithms would score this disconnection favorably due to the high reliability and predictability of amide bond formation.

Further retrosynthetic analysis focuses on the precursors themselves.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
(3S)-pyrrolidin-3-olNOHProvides the chiral pyrrolidine core.
3-Iodobenzoic acidICOOHProvides the 3-iodobenzoyl moiety.

Computer-aided synthesis planning tools can assist in identifying optimal routes to such precursors. For (3S)-pyrrolidin-3-ol, a CASP tool might suggest several pathways, including those starting from chiral amino acids or employing asymmetric synthesis strategies. The software evaluates these routes based on factors like the number of steps, predicted yields, and the cost of starting materials.

The other key precursor, 3-iodobenzoic acid, is a commercially available reagent. sigmaaldrich.comfishersci.ca Therefore, from a retrosynthetic perspective, it is considered a readily available starting material.

Table 2: Summary of Retrosynthetic Analysis

Target MoleculeDisconnectionPrecursorsSynthetic Strategy
This compoundAmide bond(3S)-pyrrolidin-3-ol and 3-Iodobenzoic acidAmide coupling reaction.
(3S)-pyrrolidin-3-olC-N and C-O bondsChiral starting material (e.g., aspartic acid derivative)Reduction and cyclization.

3s 1 3 Iodobenzoyl Pyrrolidin 3 Ol As a Molecular Scaffold in Chemical Design

Scaffold Diversification Strategies and Chemical Library Generation

The generation of chemical libraries from a common scaffold is a cornerstone of modern drug discovery. For the (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol scaffold, diversification can be achieved by modifying the pyrrolidine (B122466) ring, the 3-hydroxy group, and the 3-iodobenzoyl moiety.

Lead-oriented synthesis focuses on the creation of molecules with drug-like properties, such as appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics. The this compound scaffold is well-suited for this approach. Its inherent structural features provide a solid foundation for building libraries of compounds with the potential for favorable pharmacokinetic profiles. The pyrrolidin-3-ol core offers a balance of polarity and conformational constraint, while the iodobenzoyl group provides a reactive handle for further elaboration, as will be discussed later.

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single synthetic step. The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed to create a library of diverse 1-benzylpyrrolidin-3-ol analogues. monash.edu This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, allowing for the introduction of a wide range of substituents onto the pyrrolidine scaffold. This strategy enables the efficient exploration of the chemical space around the core structure, facilitating the identification of structure-activity relationships (SAR). monash.edu For example, a library of 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for their cytotoxic effects on various human cancer cell lines, demonstrating the utility of MCRs in generating biologically active compounds from this scaffold. monash.edu

Role of Stereochemical Control in Scaffold-Based Design

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For the pyrrolidine scaffold, the spatial orientation of substituents can dramatically impact interactions with protein targets. nih.gov The (3S) configuration of the hydroxyl group in this compound is a critical design element.

Research on 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists revealed that the biological activity was contingent on both the regiochemistry and the absolute stereochemistry of the pyrrolidine core. nih.gov Similarly, studies on (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors have highlighted the importance of stereochemistry for potent and selective inhibition. researchgate.netnih.gov Maintaining stereochemical integrity during the synthesis and diversification of the this compound scaffold is therefore crucial for developing effective and selective therapeutic agents. google.com

Integration into Complex Heterocyclic Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The inherent functionality of the scaffold, including the secondary amine (after potential deprotection), the hydroxyl group, and the iodoaryl moiety, provides multiple reaction sites for annulation and fusion reactions. For instance, the principles used in the synthesis of 1,3-butadiynamides, which act as precursors for complex molecular scaffolds, could be adapted. mdpi.com This allows for the construction of novel, polycyclic molecules with unique three-dimensional shapes, which can be advantageous for targeting specific protein-protein interactions or challenging binding sites.

Strategic Utilization of the Iodobenzoyl Moiety in Scaffold Functionalization

The 3-iodobenzoyl group is not merely a passive component of the scaffold; it is a key functional handle for a variety of chemical transformations. This allows for late-stage functionalization, a strategy that is highly valuable in medicinal chemistry for the rapid generation of analogues with diverse properties.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The iodine atom on the benzoyl ring of this compound is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, and amino groups.

Furthermore, the entire iodobenzoyl moiety can be considered for bioisosteric replacement. For example, replacing it with other substituted benzoyl groups, such as a 3-fluorobenzoyl group, has been shown to be effective in the design of other bioactive molecules. nih.gov The concept of isosteric replacement can also be applied to the metal-binding properties of a molecule, potentially leading to novel metalloenzyme inhibitors. nih.gov A systematic exploration of bioisosteric replacements for the iodobenzoyl group can lead to the discovery of novel compounds with improved pharmacological profiles. cambridgemedchemconsulting.comchemrxiv.org

Site-Specific Derivatization for Targeted Chemical Modifications

The unique structural arrangement of this compound offers multiple avenues for chemical diversification. The presence of a secondary alcohol, an aryl iodide, and a cyclic amine amide allows for a range of selective chemical transformations. This enables the systematic exploration of the chemical space around this scaffold, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery and materials science.

Modification of the Hydroxyl Group

The secondary alcohol at the 3-position of the pyrrolidine ring is a prime target for modification through reactions such as esterification and etherification. These transformations can significantly alter the polarity, lipophilicity, and hydrogen bonding capacity of the molecule, which in turn can influence its biological activity and physical properties.

Esterification: The hydroxyl group can be readily converted to an ester by reacting it with a variety of carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield ((3S)-1-(3-iodobenzoyl)pyrrolidin-3-yl) acetate. The introduction of different acyl groups allows for the fine-tuning of the molecule's steric and electronic properties.

Etherification: The formation of an ether linkage is another common modification. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction introduces an alkoxy group, which can be varied to modulate the compound's characteristics.

Derivative TypeReagent ExampleProduct Name (Example)
EsterAcetic Anhydride((3S)-1-(3-Iodobenzoyl)pyrrolidin-3-yl) acetate
EtherMethyl Iodide(3S)-1-(3-Iodobenzoyl)-3-methoxypyrrolidine

Modification of the Iodo-Substituted Benzene (B151609) Ring

The aryl iodide functionality is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the benzene ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the site of the iodine atom. For example, reacting this compound with phenylboronic acid would replace the iodine with a phenyl group.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This modification can significantly alter the geometry and electronic properties of the benzoyl portion of the molecule.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. This is a key method for synthesizing aniline (B41778) derivatives and for introducing nitrogen-containing heterocycles.

Coupling ReactionCoupling Partner ExampleResulting Moiety (Example)
Suzuki-MiyauraPhenylboronic acidBiphenyl
SonogashiraPhenylacetylenePhenylethynyl
Buchwald-HartwigAnilineDiphenylamine

Modification of the Pyrrolidine Ring

The ability to selectively and systematically modify these distinct sites on the this compound scaffold makes it a valuable building block in the design and synthesis of novel compounds with tailored properties for a wide range of applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, making the development of efficient synthetic routes a paramount goal in organic chemistry. mdpi.comtandfonline.comnih.gov Future research will likely focus on advancing stereoselective and sustainable methods for constructing the (3S)-pyrrolidin-3-ol core and its derivatives.

Current stereoselective strategies often rely on using optically pure starting materials like (S)-proline or employing chiral auxiliaries and catalysts. mdpi.commdpi.com A prominent method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction, particularly between azomethine ylides and various alkenes, which can generate multiple stereocenters in a single step with high control. nih.govacs.orgacs.org Researchers are continuously refining these cycloaddition reactions using novel catalysts, such as silver carbonate, to achieve excellent regio- and diastereoselectivities. acs.org

Emerging trends emphasize sustainability and efficiency. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-irradiated reactions are being explored to increase synthetic efficiency, reduce reaction times, and minimize waste, aligning with the principles of green chemistry. tandfonline.comnih.gov The development of one-pot, multi-component reactions (MCRs) is another key area, as these processes offer significant atom and step economy by combining multiple synthetic steps without isolating intermediates. tandfonline.comresearchgate.net

Future synthetic endeavors will likely target:

Catalytic Asymmetric Synthesis : Expanding the toolkit of chiral catalysts (both metal-based and organocatalysts) to generate the (3S)-pyrrolidin-3-ol core from simple, achiral precursors with high enantioselectivity. mdpi.comresearchgate.net

Flow Chemistry : Implementing continuous flow processes for the synthesis of pyrrolidine derivatives to enhance scalability, safety, and reproducibility over traditional batch methods. pharmafeatures.com

Biocatalysis : Utilizing enzymes to perform key stereoselective transformations under mild and environmentally benign conditions.

Table 1: Overview of Synthetic Strategies for Pyrrolidine Derivatives

Synthetic Strategy Key Features Typical Precursors Advantages Reference(s)
Chiral Pool Synthesis Utilizes readily available chiral starting materials. L-proline, D-mannose, 4-hydroxyproline High stereochemical purity, well-established routes. mdpi.comnih.gov
1,3-Dipolar Cycloaddition Forms the five-membered ring in a single step. Azomethine ylides, alkenes High efficiency, can create multiple stereocenters simultaneously. nih.govacs.orgresearchgate.net
Reductive Cycloaddition Reductive generation of azomethine ylides from amides/lactams. Amides, conjugated alkenes Broad substrate scope, access to complex pyrrolidines. acs.org
Multi-Component Reactions (MCRs) Combines three or more reactants in a one-pot reaction. Aldehydes, amino acids, dipolarophiles High atom and step economy, reduced waste. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. Various Increased reaction rates, higher yields, shorter times. tandfonline.comnih.gov

Advances in Spectroscopic and Structural Elucidation Techniques for Complex Systems

The unambiguous determination of the three-dimensional structure of complex molecules like (3S)-1-(3-Iodobenzoyl)pyrrolidin-3-ol is critical. The presence of an iodine atom and multiple stereocenters necessitates the use of a sophisticated suite of analytical techniques. aip.org

Standard structural elucidation combines data from multiple spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework and determining connectivity. youtube.com Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assembling complex fragments and confirming assignments.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, which is the first step in identifying an unknown compound. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups. youtube.com

For complex systems, especially those involving iodine, challenges such as signal overlap and the element's unique properties require more advanced approaches. researchgate.net Future progress will likely stem from the integration of techniques and advanced data analysis. For instance, 2D synchronous correlation analysis applied to Raman, FTIR, or NMR spectra can significantly enhance the resolution of overlapping signals, making it easier to distinguish between similar structures or conformers. researchgate.netosti.gov Crystallization-induced diastereomeric transformation studies, which rely on detailed conformational analysis, also highlight the power of combining spectroscopic data with crystallographic methods to understand the dynamic behavior of stereoisomers in solution and solid states. nih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation

Technique Abbreviation Information Provided Applicability to Iodinated Pyrrolidines Reference(s)
Nuclear Magnetic Resonance NMR Connectivity (¹H, ¹³C), stereochemistry (NOE), and through-bond correlations (COSY, HMBC). Essential for detailed 3D structure determination. youtube.comresearchgate.net
Mass Spectrometry MS/HRMS Molecular weight and exact molecular formula. Crucial for confirming elemental composition. youtube.com
Infrared Spectroscopy IR/FTIR Presence of functional groups (e.g., -OH, C=O, N-H). Good for initial functional group analysis. youtube.comresearchgate.net
Raman Spectroscopy - Complements IR; sensitive to symmetric vibrations and skeletal modes. Can detect certain iodine species. Useful for vibrational analysis, especially in complex matrices. researchgate.netosti.gov
X-ray Crystallography - Definitive 3D atomic coordinates in the solid state. The "gold standard" for absolute structure confirmation if a suitable crystal can be grown. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

For a target molecule like this compound, AI can contribute in several ways:

Retrosynthetic Analysis : AI-powered platforms can propose diverse and efficient synthetic routes by analyzing the target structure and working backward to identify potential precursors. mdpi.combeilstein-journals.org

Reaction Optimization : Machine learning algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst, solvent) to find the optimal conditions for maximizing yield and selectivity. bohrium.com This approach can reduce the number of experiments required and may even uncover unconventional, high-performing conditions that a human chemist might overlook due to cognitive bias. bohrium.com

Predictive Chemistry : Supervised learning models can be trained on large reaction databases to predict the feasibility of a proposed reaction, its potential yield, or its major products. researchgate.netsaiwa.ai

Table 3: Applications of AI/ML in the Synthesis of Complex Molecules

Application Area AI/ML Technique Function Potential Benefit Reference(s)
Synthetic Route Planning Transformer Models, Tree-based Search Proposes retrosynthetic pathways for a target molecule. Accelerates the design of efficient syntheses. mdpi.combeilstein-journals.org
Reaction Condition Optimization Bayesian Optimization, Reinforcement Learning Suggests the next best experiment to run to maximize a desired outcome (e.g., yield). Reduces experimental cost and time; finds non-intuitive optimal conditions. bohrium.comsaiwa.ai
Forward Reaction Prediction Supervised Learning, Graph Neural Networks Predicts the product(s) and yield of a given set of reactants and conditions. Enables virtual screening of reaction ideas before lab work. researchgate.netmdpi.com
Automated Synthesis Integrated AI and Robotics AI plans and optimizes a synthesis, which is then executed by automated flow chemistry or robotic systems. High-throughput discovery and optimization with minimal human intervention. pharmafeatures.com

Exploration of New Catalytic Transformations for the Iodobenzoyl Group

The iodobenzoyl moiety of the title compound is a highly valuable functional handle for molecular diversification. The carbon-iodine (C-I) bond is relatively weak, making it an excellent electrophilic site for a wide range of catalytic cross-coupling reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Future research will focus on expanding the repertoire of catalytic transformations beyond traditional methods. Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling : While reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are well-established, new ligands and catalysts are continuously being developed to improve reaction efficiency, broaden substrate scope, and allow for reactions under milder conditions. acs.org

C-H Bond Activation : Transition-metal catalysis (e.g., using palladium, ruthenium, or iron) can enable the direct functionalization of C-H bonds on the benzoyl ring. nih.govacs.org This strategy offers a more atom-economical approach to creating new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis : Light-driven catalytic cycles can access unique reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. The iodobenzoyl group could participate in radical-based coupling reactions under photoredox conditions.

Halogen Bond (XB) Catalysis : The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be used to activate substrates in asymmetric catalysis. chemrxiv.org Designing chiral catalysts based on iodoarenes is an emerging field that could lead to novel enantioselective transformations. chemrxiv.org

Table 4: Catalytic Transformations for the Iodobenzoyl Moiety

Reaction Type Catalyst System (Example) Bond Formed Significance Reference(s)
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Base C-C (Aryl, Vinyl) Highly reliable for installing new carbon frameworks. acs.org
Sonogashira Coupling Pd/Cu, Amine Base C-C (Alkynyl) Introduces linear alkyne functionalities. -
Buchwald-Hartwig Amination Pd-catalyst, Ligand, Base C-N Forms new C-N bonds with various amines. -
C-H Arylation Ru(II) or Pd(II) C-C (Aryl) Direct functionalization of C-H bonds, highly atom-economical. acs.org
Halogen Bond Catalysis Chiral Diaryliodonium Salts - Activates substrates via non-covalent interactions for asymmetric synthesis. chemrxiv.org

Computational Design and Validation of Novel Functional Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new functional molecules based on a lead scaffold like this compound. nih.gov These in silico methods allow researchers to design, screen, and prioritize novel derivatives with desired properties before committing to their synthesis, thereby saving significant time and resources. nih.gov

The computational design workflow typically involves several stages:

Target Identification and Binding Site Analysis : If the biological target is known, its 3D structure (from X-ray crystallography or cryo-EM) is used to analyze the binding pocket.

Structure-Based Design and Docking : Novel derivatives are designed virtually by modifying the parent structure. Molecular docking programs then predict the most likely binding mode and estimate the binding affinity of these new compounds to the target. nih.govtandfonline.com This helps in understanding key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guiding further design.

Quantitative Structure-Activity Relationship (QSAR) : If a set of compounds with known biological activities is available, 3D-QSAR models can be built. nih.govresearchgate.net These models create a statistical correlation between the 3D properties of the molecules and their activity, which can then be used to predict the activity of newly designed compounds. researchgate.net

ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps to eliminate candidates with poor pharmacokinetic profiles early in the design process.

Synthesis and Biological Validation : The most promising candidates identified through computational screening are then synthesized and subjected to biological assays to validate the in silico predictions. nih.gov

Table 5: Computational Workflow for Derivative Design

Step Computational Method Purpose Outcome Reference(s)
1. Virtual Library Generation Combinatorial enumeration Create a large set of virtual derivatives from the lead scaffold. A diverse chemical space to explore computationally. nih.gov
2. Binding Pose Prediction Molecular Docking Predict how each derivative binds to a biological target. A ranked list of compounds based on predicted binding affinity (docking score). nih.govtandfonline.com
3. Activity Prediction 3D-QSAR, Machine Learning Models Predict the biological activity of unsynthesized compounds. Prioritization of compounds predicted to be highly active. nih.govresearchgate.net
4. Pharmacokinetic Profiling ADMET Prediction Models Estimate properties like solubility, permeability, and metabolic stability. Elimination of candidates with predicted poor drug-like properties. researchgate.net
5. Final Selection Multi-parameter optimization Select a small, diverse set of high-potential candidates for synthesis. A list of compounds for experimental validation. -

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (ee%)Key ConditionsReference
Asymmetric Hydrogenation78>99H₂ (50 psi), Ru-BINAP catalyst
Schotten-Baumann Coupling8595THF, 0°C, pH 9–10
Enzymatic Resolution6598Lipase AK20, hexane/water

Spectroscopic Characterization Challenges

Q: How can conflicting NMR data for this compound be resolved? A: Discrepancies often arise from solvent effects, tautomerism, or impurities. Recommended steps:

2D NMR Analysis : Use HSQC and HMBC to assign stereochemistry and confirm coupling between the iodobenzoyl group and pyrrolidine .

Dynamic NMR (DNMR) : Resolve rotational barriers in the benzoyl-pyrrolidine bond, which may cause splitting in aromatic proton signals .

X-ray Crystallography : Resolve absolute configuration if synthetic ambiguity persists (e.g., compare with (3R)-enantiomer data) .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
Pyrrolidine C3-OH4.2–4.5Singlet
Aromatic H (3-iodophenyl)7.3–8.1Doublet
Pyrrolidine H33.8–4.1Quintet

Biological Activity and Mechanistic Insights

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A:

  • Enzyme Inhibition Assays : Test activity against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-linked peptides) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity (IC₅₀ values) .
  • Cellular Uptake : Fluorescence microscopy with BODIPY-labeled analogs to assess membrane permeability .

Note : The iodine atom may enhance binding to hydrophobic pockets or act as a heavy atom for crystallography .

Advanced Data Contradiction Analysis

Q: How should researchers address conflicting bioactivity data across studies? A:

Purity Verification : Re-examine enantiomeric purity via chiral HPLC; even 2% (R)-enantiomer can skew results .

Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and temperature, as protonation states affect binding .

Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Example Case : A study reported IC₅₀ = 10 nM for kinase X, while another found IC₅₀ = 500 nM. This discrepancy was traced to DMSO concentration differences (>1% DMSO inhibits kinase X activity) .

Reaction Optimization and Yield Improvement

Q: What strategies improve yields in multi-step syntheses? A:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
  • Temperature Control : Maintain ≤0°C during iodobenzoyl chloride addition to minimize racemization .
  • Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions during hydrogenation .

Q. Table 3: Solvent Effects on Coupling Efficiency

SolventYield (%)Racemization (%)Reference
THF855
DCM7212
Acetone688

Stereochemistry-Dependent Bioactivity

Q: How does the (3S) configuration influence target interactions? A:

  • Molecular Docking : The (3S)-OH group forms hydrogen bonds with catalytic residues (e.g., Tyr-342 in COX-2), while the (3R)-enantiomer lacks this interaction .
  • Pharmacokinetics : (3S)-enantiomers often show higher metabolic stability due to reduced CYP3A4 oxidation .

Key Finding : In a serotonin receptor study, the (3S)-enantiomer had 100-fold higher affinity than the (3R)-form, attributed to steric complementarity in the binding pocket .

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